(2E)-2-(BENZENESULFONYL)-3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(3,5-DIMETHYLPHENYL)AMINO]PROP-2-ENENITRILE
Description
This compound is a structurally complex enenitrile derivative featuring multiple functional groups:
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(3,5-dimethylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O2S2/c1-16-11-17(2)13-18(12-16)28-24(31-15-20-21(25)9-6-10-22(20)26)23(14-27)32(29,30)19-7-4-3-5-8-19/h3-13,28H,15H2,1-2H3/b24-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBYYMKJBAMCQQ-WCWDXBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=C(C=CC=C3Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=C(C=CC=C3Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(3,5-DIMETHYLPHENYL)AMINO]PROP-2-ENENITRILE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(3,5-DIMETHYLPHENYL)AMINO]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
(2E)-2-(BENZENESULFONYL)-3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(3,5-DIMETHYLPHENYL)AMINO]PROP-2-ENENITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(3,5-DIMETHYLPHENYL)AMINO]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similarity Coefficients
The Tanimoto coefficient is widely used to compute similarity between binary chemical fingerprints, with studies showing its robustness for preliminary screening . However, alternative coefficients like Dice or Tversky may better highlight specific functional group overlaps. For instance, halogenated substituents (e.g., Cl, F) and sulfonyl groups in the target compound could yield higher similarity scores with analogs sharing these features .
Graph-Based Comparison
Graph isomorphism networks (GINs) and subgraph matching (e.g., SIMCOMP ) provide atom-level alignment accuracy. These methods are critical for distinguishing stereochemical and regiochemical differences, such as the E-configuration of the enenitrile group or the ortho-chloro/fluoro substitution pattern .
Hydrogen Bonding and Crystallography
Hydrogen-bonding patterns, analyzed via graph set theory, explain differences in solubility and crystal packing. The target compound’s sulfonyl and amino groups may form stronger hydrogen bonds compared to methoxy or ester-containing analogs .
Structural and Functional Analogues
Table 1: Key Structural Analogues and Comparative Properties
*Hypothetical Tanimoto scores based on shared functional groups (e.g., sulfonyl, halogenated aryl).
Key Differences and Implications
Substituent Effects: The target’s sulfanyl group (vs. methoxy in ) increases hydrophobicity and may enhance membrane permeability.
Electronic Properties :
- The benzenesulfonyl group’s electron-withdrawing nature contrasts with the electron-donating methyl groups in methylofuran , altering reactivity in nucleophilic environments.
Biological Relevance :
- Halogenated analogs (e.g., ) often exhibit improved pharmacokinetic profiles due to increased metabolic stability, a trait likely shared by the target compound .
Biological Activity
The compound (2E)-2-(benzenesulfonyl)-3-{[(2-chloro-6-fluorophenyl)methyl]sulfany}-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile, also known by its CAS number 303994-45-8, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is C28H27ClFNO4S, with a molar mass of 528.03 g/mol. The compound features a complex structure that includes a benzenesulfonyl group and multiple aromatic rings, which are often associated with significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H27ClFNO4S |
| Molar Mass | 528.03 g/mol |
| Density | 1.256 ± 0.06 g/cm³ |
| Boiling Point | 663.7 ± 55.0 °C |
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the sulfonyl group suggests potential inhibition of protein interactions crucial for tumor growth and metastasis.
Anticancer Activity
Preliminary studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated selective cytotoxicity against tumorigenic cell lines, indicating that (2E)-2-(benzenesulfonyl)-3-{[(2-chloro-6-fluorophenyl)methyl]sulfany}-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile may also possess anticancer properties.
Case Study: Cytotoxicity Testing
A study conducted on structurally related compounds revealed that they could inhibit cell proliferation in breast cancer models. The IC50 values for these compounds ranged from 1 to 10 µM, suggesting significant potency.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been hypothesized based on structural analogs known to inhibit pro-inflammatory cytokines. This could be particularly relevant in diseases characterized by chronic inflammation.
Research Findings
In vitro studies have shown that similar compounds can reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential role for (2E)-2-(benzenesulfonyl)-3-{[(2-chloro-6-fluorophenyl)methyl]sulfany}-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile in treating inflammatory diseases.
Toxicity and Safety
Toxicological assessments are critical for understanding the safety profile of new compounds. Current data on similar compounds indicate moderate toxicity at high concentrations; however, specific studies on (2E)-2-(benzenesulfonyl)-3-{[(2-chloro-6-fluorophenyl)methyl]sulfany}-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile are still needed to establish a comprehensive safety profile.
Potential Applications
Given its structural characteristics and preliminary findings, this compound may have applications in:
- Cancer Therapy : As an anticancer agent targeting specific pathways.
- Anti-inflammatory Treatments : For conditions like rheumatoid arthritis or inflammatory bowel disease.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the complex scaffold of this compound?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:
- Knoevenagel condensation between benzenesulfonylacetonitrile and a substituted aldehyde to form the α,β-unsaturated nitrile core.
- Thioether formation via nucleophilic substitution between a 2-chloro-6-fluorobenzyl thiol intermediate and a reactive electrophilic center (e.g., activated by Mitsunobu or SN2 conditions).
- Amination of the β-carbon using Buchwald-Hartwig coupling or nucleophilic aromatic substitution with 3,5-dimethylaniline .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify regiochemistry (e.g., E/Z configuration via coupling constants) and substituent integration. NOESY can confirm spatial proximity of aromatic protons .
- HRMS : High-resolution mass spectrometry for molecular ion validation.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing analysis .
- FT-IR : Detection of nitrile (C≡N, ~2200 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields while balancing competing electronic effects from substituents?
- Methodological Answer :
- Full factorial design (e.g., 2⁵) to test variables: temperature, catalyst loading, solvent polarity, reagent stoichiometry, and reaction time. Response surface methodology (RSM) identifies optimal conditions .
- Case Study : For similar enaminonitriles, Bayesian optimization reduced trial runs by 50% while achieving >85% yield by prioritizing solvent polarity (DMSO > THF) and low-temperature amination (0–5°C) .
Q. What computational strategies predict electronic properties influencing photophysical or catalytic behavior?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential. The sulfonyl and sulfanyl groups may stabilize LUMO levels, enhancing electron-accepting capacity .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation tendencies. Polar solvents (e.g., DMF) may disrupt π-π stacking of aromatic groups .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., replacing 3,5-dimethylphenyl with halogenated analogs) and correlate with bioassay results (e.g., IC₅₀ values).
- Meta-Analysis : Cross-reference cytotoxicity data from PubChem or ChEMBL, ensuring assay conditions (e.g., cell lines, incubation times) are consistent. Contradictions may arise from off-target effects or aggregation-prone intermediates .
Q. What role do sulfonyl and sulfanyl groups play in stabilizing transition states during catalytic cycles?
- Methodological Answer :
- Mechanistic Probes : Use kinetic isotope effects (KIEs) or Hammett plots to assess electronic contributions. The sulfonyl group’s electron-withdrawing nature may polarize adjacent bonds, accelerating nucleophilic attacks.
- In Situ Spectroscopy : Raman or IR monitoring of reaction intermediates (e.g., thiyl radicals in oxidation steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
